molecular formula C10H13NO B13780385 1-[3-Methyl-4-(methylamino)phenyl]ethanone

1-[3-Methyl-4-(methylamino)phenyl]ethanone

Cat. No.: B13780385
M. Wt: 163.22 g/mol
InChI Key: CBFKTHWERVXZBL-UHFFFAOYSA-N
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Description

1-[3-Methyl-4-(methylamino)phenyl]ethanone is an organic compound with the molecular formula C10H13NO. It is also known by its systematic name, 1-(4-(methylamino)phenyl)ethanone. This compound is characterized by a phenyl ring substituted with a methyl group and a methylamino group, along with an ethanone group. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-Methyl-4-(methylamino)phenyl]ethanone can be synthesized through the acetylation of 4-methylaminophenol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine. The toluidine is then methylated to form N-methyltoluidine, which is subsequently acetylated to yield the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methyl-4-(methylamino)phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[3-Methyl-4-(methylamino)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-4-(methylamino)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Methylamino)phenyl]ethanone: Similar structure but different substitution pattern.

    1-[3-Amino-4-(methylamino)phenyl]ethanone: Contains an additional amino group.

    1-[4-(Dimethylamino)phenyl]ethanone: Contains a dimethylamino group instead of a methylamino group.

Uniqueness

1-[3-Methyl-4-(methylamino)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group and ethanone functionality make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-[3-methyl-4-(methylamino)phenyl]ethanone

InChI

InChI=1S/C10H13NO/c1-7-6-9(8(2)12)4-5-10(7)11-3/h4-6,11H,1-3H3

InChI Key

CBFKTHWERVXZBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)NC

Origin of Product

United States

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